Ethyl 5-acetyl-2-{[(4,5-dimethyl-1,2-oxazol-3-yl)carbonyl]amino}-4-methylthiophene-3-carboxylate
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Overview
Description
ETHYL 5-ACETYL-2-{[(4,5-DIMETHYL-3-ISOXAZOLYL)CARBONYL]AMINO}-4-METHYL-3-THIOPHENECARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives. This compound is characterized by its unique structure, which includes an isoxazole ring, a thiophene ring, and an ester functional group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-ACETYL-2-{[(4,5-DIMETHYL-3-ISOXAZOLYL)CARBONYL]AMINO}-4-METHYL-3-THIOPHENECARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a β-keto ester and hydroxylamine under acidic conditions.
Formation of the Thiophene Ring: The thiophene ring can be synthesized via a Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.
Coupling of the Isoxazole and Thiophene Rings: The isoxazole and thiophene rings are then coupled through an amide bond formation using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
ETHYL 5-ACETYL-2-{[(4,5-DIMETHYL-3-ISOXAZOLYL)CARBONYL]AMINO}-4-METHYL-3-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and amide functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
ETHYL 5-ACETYL-2-{[(4,5-DIMETHYL-3-ISOXAZOLYL)CARBONYL]AMINO}-4-METHYL-3-THIOPHENECARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its
Properties
Molecular Formula |
C16H18N2O5S |
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Molecular Weight |
350.4 g/mol |
IUPAC Name |
ethyl 5-acetyl-2-[(4,5-dimethyl-1,2-oxazole-3-carbonyl)amino]-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C16H18N2O5S/c1-6-22-16(21)11-8(3)13(9(4)19)24-15(11)17-14(20)12-7(2)10(5)23-18-12/h6H2,1-5H3,(H,17,20) |
InChI Key |
AUWDNBTVPFTIHK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)C2=NOC(=C2C)C |
Origin of Product |
United States |
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